Brimonidine

Catalog No.
S522038
CAS No.
59803-98-4
M.F
C11H10BrN5
M. Wt
292.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brimonidine

CAS Number

59803-98-4

Product Name

Brimonidine

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H10BrN5

Molecular Weight

292.13 g/mol

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)

InChI Key

XYLJNLCSTIOKRM-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
1.54e-01 g/L

Synonyms

5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate, 5-bromo-6-(imidazolidinylideneamino)quinoxaline, 5-bromo-6-(imidazolin-2-ylamino)quinoxaline, AGN 190342, AGN-190342, AGN190342, Alphagan, Alphagan P, brimonidine, brimonidine Purite, brimonidine tartrate, brimonidine tartrate (1:1), brimonidine tartrate (1:1), (S-(R*,R*))-isomer, brimonidine tartrate, (R-(R*,R*))-isomer, bromoxidine, mirvaso, Ratio Brimonidine, ratio-Brimonidine, Sanrosa, UK 14,304, UK 14,304 18, UK 14,304-18, UK 14,30418, UK 14,308, UK 14304, UK 14308, UK-14,304-18, UK-14,308, UK-14304, UK14,30418, UK14,308, UK14304

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Description

The exact mass of the compound Brimonidine is 291.012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34 mg/ml1.54e-01 g/l11.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Other dermatological preparations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Glaucoma:

  • Brimonidine is a well-established medication for lowering intraocular pressure (IOP) in glaucoma )]
  • It works by activating alpha-2 adrenergic receptors, which cause constriction of blood vessels in the eye, leading to a decrease in IOP Source: American Academy of Ophthalmology, [American Academy of Ophthalmology: ].

Rosacea:

  • More recent research has investigated brimonidine's topical application for rosacea, a chronic skin condition characterized by facial redness Source: The Journal of Clinical and Aesthetic Dermatology, [The Journal of Clinical and Aesthetic Dermatology: ].
  • Studies suggest brimonidine can be effective in reducing facial erythema associated with rosacea Source: The Journal of Clinical and Aesthetic Dermatology, [The Journal of Clinical and Aesthetic Dermatology: ].
  • The mechanism of action for brimonidine in rosacea is likely related to its vasoconstrictive properties, but the exact mechanisms are still being investigated Source: The Journal of Clinical and Aesthetic Dermatology, [The Journal of Clinical and Aesthetic Dermatology: ].

Brimonidine is a selective alpha-2 adrenergic receptor agonist primarily used in ophthalmology for the treatment of open-angle glaucoma and ocular hypertension. It is also utilized topically for treating facial erythema associated with rosacea. The compound's chemical structure is represented by the formula C11H10BrN5C_{11}H_{10}BrN_{5} combined with L-tartrate, leading to the molecular weight of approximately 442.22 g/mol . Brimonidine was first patented in 1972 and has been in clinical use since 1996, marketed under various brand names including Alphagan and Mirvaso .

Brimonidine lowers IOP by acting as a selective α₂ adrenergic agonist. It binds to α₂ receptors in the ciliary body of the eye, decreasing the production of aqueous humor, the fluid that fills the anterior chamber of the eye. Additionally, it may increase the outflow of aqueous humor through the uveoscleral pathway [].

Brimonidine is generally well-tolerated, but common side effects include ocular burning, irritation, and allergic reactions [].

Brimonidine undergoes metabolic reactions primarily in the liver, where it is oxidatively metabolized by aldehyde oxidases. The compound is known for its stability, which contributes to its reduced incidence of ocular allergic reactions compared to other alpha-2 adrenergic agonists . The pharmacological mechanism involves the activation of alpha-2 adrenergic receptors, leading to decreased production of aqueous humor in the eye and increased uveoscleral outflow .

Brimonidine exhibits significant biological activity as an alpha-2 adrenergic agonist. Its action results in vasoconstriction of blood vessels, which is beneficial in reducing redness in rosacea and lowering intraocular pressure in glaucoma patients. The drug has a peak effect within 1 to 4 hours after administration, with a systemic half-life of approximately 3 hours when used ophthalmically . Side effects may include dry mouth, ocular hyperemia, and headaches, with more severe reactions being rare but possible .

The synthesis of brimonidine generally involves multiple steps starting from simple organic precursors. Key methods include:

  • Formation of the Quinoline Structure: The initial step involves constructing the quinoxaline backbone through cyclization reactions.
  • Bromination: Bromination introduces the bromine atom at the specified position on the quinoxaline ring.
  • Imidazolidine Formation: This step involves creating the imidazolidine moiety which is crucial for its receptor selectivity.
  • Salt Formation: Finally, brimonidine tartrate is formed by combining brimonidine with tartaric acid to enhance solubility and stability for ophthalmic applications .

Brimonidine has several clinical applications:

  • Ophthalmology: It is primarily used to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension.
  • Dermatology: Topically applied to manage persistent facial redness associated with rosacea.
  • Combination Therapy: Often used in formulations combined with other agents like timolol maleate for enhanced efficacy against elevated intraocular pressure .

Brimonidine's interactions with other medications are noteworthy:

  • Alpha-1 Adrenergic Antagonists: Co-administration may lead to enhanced hypotensive effects.
  • CNS Depressants: Concurrent use can increase sedative effects due to its central nervous system activity.
  • Other Ocular Agents: When combined with beta-blockers or carbonic anhydrase inhibitors, brimonidine can enhance ocular hypotensive effects without significant adverse cardiovascular effects .

Brimonidine can be compared with several other alpha-2 adrenergic agonists:

CompoundSelectivityPrimary UseUnique Features
ClonidineModerateHypertensionCrosses blood-brain barrier; CNS effects
ApraclonidineLowOcular hypertensionLess selective than brimonidine
GuanfacineModerateADHD treatmentPrimarily CNS-active; less ocular application
OxymetazolineLowNasal decongestantPrimarily peripheral action

Brimonidine stands out due to its high selectivity for alpha-2 receptors (approximately 1000-fold more than alpha-1), which reduces systemic side effects commonly associated with other agents in its class. This selectivity contributes to its unique therapeutic profile, making it particularly effective for both ocular and dermatological conditions without significant cardiovascular impacts .

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for brimonidine is established as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine [1] [2] [3]. This nomenclature follows the standardized naming conventions that precisely identify the structural components and their positions within the molecular framework. The name systematically describes the bromine substitution at position 5 of the quinoxaline ring system, the imidazoline moiety connected through an amino linkage at position 6, and the specific stereochemical configuration of the imidazoline ring structure.

Alternative systematic names documented in chemical databases include variations such as 5-bromo-6-(2-imidazolin-2-ylamino)quinoxaline [1] [4] and 6-quinoxalinamine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)- [2]. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity. The compound has also been designated using descriptive names such as (5-bromoquinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)amine [2], which emphasizes the connectivity between the quinoxaline and imidazoline components.

Chemical Abstracts Service Registry Number

The Chemical Abstracts Service registry number for brimonidine is definitively established as 59803-98-4 [1] [5] [2]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service number provides unambiguous identification of the specific molecular structure and distinguishes brimonidine from related compounds and derivatives.

For brimonidine tartrate, the corresponding Chemical Abstracts Service registry number is 70359-46-5 [6] [7], which identifies the tartaric acid salt form of the compound. This distinction is crucial for pharmaceutical applications where the salt form significantly influences solubility, stability, and bioavailability characteristics. The separate registry numbers ensure precise identification of both the free base compound and its pharmaceutical salt formulation.

Molecular Formula and Weight: C₁₁H₁₀BrN₅ Analysis

Molecular Formula Composition

The molecular formula of brimonidine is C₁₁H₁₀BrN₅ [1] [8] [9], representing a relatively compact yet structurally complex organic molecule. This formula indicates the presence of eleven carbon atoms forming the backbone quinoxaline ring system and imidazoline moiety, ten hydrogen atoms providing structural completion and polarity characteristics, one bromine atom serving as a significant substituent, and five nitrogen atoms distributed throughout both ring systems.

The carbon framework consists of the fused benzene-pyrazine system of quinoxaline (eight carbons) and the imidazoline ring (two carbons), with one additional carbon forming the bridging connection. The hydrogen distribution provides for aromatic ring completion, imidazoline ring saturation, and amino group functionality. The five nitrogen atoms are strategically positioned with two in the quinoxaline pyrazine ring, two in the imidazoline ring, and one forming the connecting amino linkage between the ring systems.

Molecular Weight Determination

The molecular weight of brimonidine has been precisely determined as 292.135 atomic mass units for the free base form [10] [11]. This molecular weight reflects the combined atomic masses of all constituent elements: carbon (11 × 12.011), hydrogen (10 × 1.008), bromine (1 × 79.904), and nitrogen (5 × 14.007). The relatively low molecular weight contributes to the compound's favorable pharmacokinetic properties and tissue penetration characteristics.

For the therapeutically utilized brimonidine tartrate salt, the molecular weight increases to 442.24 atomic mass units [6] [12] [13]. This increase results from the addition of one molecule of tartaric acid (C₄H₆O₆, molecular weight 150.087) to form the stable salt complex. The tartrate salt formation provides enhanced water solubility and improved pharmaceutical stability compared to the free base form.

Elemental Composition Analysis

The elemental composition of brimonidine demonstrates a nitrogen-rich heterocyclic structure with significant halogen substitution [14]. The percentage composition by mass consists of carbon (45.21%), hydrogen (3.45%), bromine (27.33%), and nitrogen (23.97%). This composition reflects the compound's classification as a nitrogen-containing heterocycle with substantial aromatic character and halogen functionality.

The high nitrogen content (23.97%) is particularly significant as it contributes to the compound's basicity, hydrogen bonding capacity, and receptor binding affinity. The bromine substitution (27.33% by mass) provides electronic effects that influence the compound's pharmacological activity and chemical stability. The carbon content (45.21%) forms the structural foundation through aromatic and saturated ring systems, while the hydrogen content (3.45%) provides necessary structural completion.

Structural Features: Quinoxaline Core and Imidazoline Moiety

Quinoxaline Ring System Architecture

The quinoxaline core of brimonidine represents a benzopyrazine heterocyclic system formed by the fusion of a benzene ring with a pyrazine ring [15] [11] [16]. This bicyclic structure consists of a six-membered aromatic benzene ring fused to a six-membered pyrazine ring containing two nitrogen atoms at positions 1 and 4. The quinoxaline numbering system proceeds clockwise from the nitrogen atoms, with the benzene portion occupying positions 5 through 8 [15].

The electronic structure of the quinoxaline system demonstrates electron-deficient characteristics due to the presence of the pyrazine moiety [15]. The two nitrogen atoms in the pyrazine ring withdraw electron density from the overall system, creating sites of reduced electron density that influence both chemical reactivity and biological activity. This electron deficiency contributes to the compound's ability to participate in specific receptor binding interactions and influences its pharmacological properties.

The quinoxaline core provides structural rigidity and planarity to the brimonidine molecule [17]. The fused ring system creates a relatively flat, extended aromatic surface that facilitates π-π stacking interactions and contributes to the compound's binding affinity for biological targets. The aromatic character of both the benzene and pyrazine components provides electronic stability while maintaining the capacity for electrophilic and nucleophilic interactions.

Imidazoline Moiety Characteristics

The imidazoline portion of brimonidine consists of a five-membered saturated heterocyclic ring containing two nitrogen atoms [18] [19] [20]. This imidazoline ring (4,5-dihydro-1H-imidazol-2-yl) is characterized by partial saturation, with the 4,5-positions containing methylene groups that provide conformational flexibility to the overall molecular structure. The imidazoline ring is connected to the quinoxaline core through an amino linkage at position 6 of the quinoxaline system.

The imidazoline moiety serves as a critical pharmacophore element responsible for the compound's alpha-2 adrenergic receptor selectivity [20]. The charged imidazoline ring, particularly in its protonated form, interacts specifically with alpha-adrenergic receptor binding sites. The saturated nature of the 4,5-positions provides conformational flexibility that allows optimal receptor binding geometry while maintaining the essential nitrogen-containing heterocyclic structure.

The imidazoline ring demonstrates basic character due to the presence of nitrogen atoms with available lone electron pairs [19]. This basicity contributes to the compound's ability to form hydrogen bonds and ionic interactions with biological targets. The ring structure can exist in different protonation states depending on the local pH environment, which influences both its pharmacological activity and physicochemical properties.

Bromine Substitution Effects

The bromine atom positioned at the 5-position of the quinoxaline ring represents a significant structural feature that influences both the electronic properties and biological activity of brimonidine [17]. The bromine substitution provides electron-withdrawing effects that modify the electron density distribution throughout the quinoxaline system. This electronic modification contributes to the compound's oxidative stability compared to related compounds containing more electron-rich substituents.

The bromine substituent enhances the compound's lipophilicity while maintaining appropriate polar surface area characteristics for biological activity [17]. The size and electronegativity of bromine provide optimal steric and electronic effects for receptor binding interactions. The bromine atom also contributes to the compound's metabolic stability by providing resistance to certain oxidative degradation pathways.

The positioning of bromine at the 5-position specifically influences the compound's pharmacological selectivity profile [17]. This substitution pattern contributes to the preferential binding affinity for alpha-2 adrenergic receptors over alpha-1 receptors, providing the therapeutic selectivity that distinguishes brimonidine from other adrenergic agonists. The bromine substitution also affects the compound's crystal packing and solid-state properties.

Stereochemical Considerations and Conformational Analysis

Molecular Geometry and Planarity

The overall molecular geometry of brimonidine demonstrates a predominantly planar quinoxaline core system with the imidazoline ring adopting various conformational orientations [21] [22]. The quinoxaline portion maintains rigid planarity due to its aromatic character and fused ring structure. However, the connection between the quinoxaline core and the imidazoline moiety through the amino linkage introduces conformational flexibility that influences the compound's three-dimensional structure.

Crystallographic studies have revealed that brimonidine can adopt different conformational states, particularly regarding the orientation of the imidazoline ring relative to the quinoxaline plane [21] [22]. The C-N bond connecting the quinoxaline and imidazoline portions allows rotational freedom that enables the molecule to adopt conformations suitable for receptor binding. This conformational flexibility is essential for the compound's biological activity and contributes to its ability to interact with multiple receptor subtypes.

The molecular geometry analysis indicates that the compound lacks traditional chiral centers, as confirmed by structural studies showing brimonidine free base as an achiral molecule [23]. However, when complexed with chiral tartaric acid to form brimonidine tartrate, the overall complex exhibits chirality due to the presence of the chiral tartrate anion. This distinction is important for understanding the stereochemical properties of different pharmaceutical forms.

Conformational Analysis and Ring Flexibility

Conformational analysis of brimonidine reveals significant flexibility in the imidazoline ring system, which can adopt different puckering conformations [21] [22]. The saturated 4,5-methylene groups in the imidazoline ring provide conformational degrees of freedom that allow the ring to flex between different envelope and twist conformations. This flexibility contributes to the compound's ability to optimize its binding geometry when interacting with biological receptors.

The conformational preferences of brimonidine are influenced by both intramolecular interactions and environmental factors such as crystal packing forces and solution conditions [22]. In the solid state, crystal structure studies have identified multiple independent conformations within the same crystal lattice, indicating that the energy barriers between different conformational states are relatively low. These conformational variations primarily involve changes in the imidazoline ring puckering and the relative orientation of the imidazoline system with respect to the quinoxaline plane.

Computational studies and experimental observations suggest that the most stable conformations involve orientations where the imidazoline ring can participate in optimal hydrogen bonding interactions [22]. The conformational flexibility allows brimonidine to adapt its three-dimensional structure to complement the binding sites of its biological targets while maintaining the essential pharmacophore elements in appropriate spatial arrangements.

Hydrogen Bonding and Intermolecular Interactions

The hydrogen bonding capabilities of brimonidine play crucial roles in both its solid-state structure and biological activity [22]. The compound contains multiple nitrogen atoms capable of serving as hydrogen bond acceptors, while the amino group connecting the quinoxaline and imidazoline systems can function as a hydrogen bond donor. These hydrogen bonding capabilities influence the compound's crystal packing, solubility characteristics, and receptor binding interactions.

In crystalline forms, particularly in the tartrate salt, extensive hydrogen bonding networks are observed between brimonidine cations and tartrate anions [21] [22]. These hydrogen bonding interactions contribute to the stability of the crystal structure and influence the compound's physical properties such as melting point and solubility. The protonated imidazoline rings in the salt form serve as effective hydrogen bond donors, creating strong intermolecular interactions with the tartrate counterions.

The intermolecular interaction patterns in brimonidine structures demonstrate the importance of both strong and weak hydrogen bonds in determining overall molecular organization [22]. The compound can participate in N-H⋯O, N-H⋯N, and C-H⋯O hydrogen bonding interactions, creating complex three-dimensional networks that influence both solid-state properties and solution behavior. These interaction patterns are essential for understanding the compound's pharmaceutical properties and crystallization behavior.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

291.01196 g/mol

Monoisotopic Mass

291.01196 g/mol

Heavy Atom Count

17

LogP

1.7

Appearance

Solid powder

Melting Point

207.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6GNX3HHTE

Related CAS

70359-46-5 (tartrate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Opthalmic** Indicated for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension as monotherapy or combination product with [brinzolamide]. **Topical** Indicated for the treatment of persistent (non-transient) facial erythema of rosacea in adults 18 years of age or older.
FDA Label
Treatment of conjunctival hyperaemia

Pharmacology

Brimonidine is a highly selective alpha-2 adrenergic receptor agonist that is 1000-fold more selective for the alpha2-adrenergic receptor than the alpha1-adrenergic receptor.[L6544] This characteristic gives the drug some therapeutic advantages, since it reduces the risk of systemic side effects, such as systemic hypotension, bradycardia, and sedation. In addition, there is a reduction in the risk for developing alpha-1 mediated ocular unwanted effects, such as conjunctival blanching, mydriasis, and eyelid retraction.[A179002] However, despite high alpha-2 receptor specificity, brimonidine may still produce alpha-1 adrenoceptor-mediated ocular effects, such as conjunctival vasoconstriction.[A178969] Brimonidine has a peak ocular hypotensive effect occurring at two hours post-dosing.[label] In a randomized, double-blind clinical study, ocular administration of 0.2% brimonidine in healthy volunteers resulted in a 23% reduction of mean intraocular pressure from baseline at 3 hours following administration.[A178951] In comparative studies consisting of patients with open-angle glaucoma or ocular hypertension, the ocular hypotensive effect of brimonidine was maintained during treatment periods of up to 1 year.[A178945] Brimonidine mediates vasoconstrictive effects and it was shown to exhibit anti-inflammatory properties in _ex vivo_ human skin model and _in vivo_ inflammation models.[A179041] In a clinial trials consisting of adults with moderate to severe facial erythema of rosacea, brimonidine was shown to improve the extent of redness at 3 hours after application, compared to placebo.[L6544] It was shown to be a potent vasoconstrictor of human subcutaneous vessels with a diameter of less than 200 µm. In _in vivo_ mouse inflammation models, brimonidine displayed anti-inflammatory properties by inhibiting edema.[A178978] In a randomized, double-blind study, brimonidine reduced erythema for the 12 hours of the study in a dose-dependent manner.[A178978] When adminsitered systemically, brimonidine was shown to cause cardiovascular effects by decreasing blood pressure, decreasing heart and respiratory rate, and prolonging the PR interval in the electrocardiogram. This is due to the targeting of adrenoceptors by the drug.[A178963,A178966] Although the clinical significance has not been established, there is evidence that brimonidine exhibits neuroprotective activity in experimental models of cerebral ischemia and optic nerve injury.[A178969] _In vitro_ studies show that brimonidine mediated protective effects on neuronal cells from kainate acid insult and on cultured retinal ganglion cells from glutamate-induced cytotoxicity, which is a possible mediator of secondary neuronal degeneration in human glaucoma. Neuroprotective actions of brimonidine were also demonstrated in rat models of acute retinal ischemia and chronic IOP elevation. It has been proposed that brimonidine may exert neuroprotective effects on the retina and optic nerve by enhancing intrinsic retinal ganglion cell survival mechanisms and/or induction of neuronal survival factors, such as bFGF.[A178951] However, further investigations are needed to conclude on these possible therapeutic benefits of the drug.
Brimonidine is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine also enhances the uveoscleral outflow of aqueous humor. This reduces intraocular pressure.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

ATC Code

D11AX21
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX21 - Brimonidine
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EA - Sympathomimetics in glaucoma therapy
S01EA05 - Brimonidine

Mechanism of Action

In the eye, alpha-1 adrenoceptors play a role in vasoconstriction, mydriasis, eyelid retraction, and elevation of intraocular pressure (IOP) whereas alpha-2 adrenoceptors are responsible for IOP reduction via a complex Gi-coupled signaling cascade pathway. Activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels. As a result, there is a decrease in norpinephrine (NE) release at the synaptic junction, NE-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium. An elevated IOP is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss and functional disability if left untreated. Regardless of the etiology of the disease, the aim of current therapies for glaucoma is to reduce IOP, as reduction of IOP significantly reduces the risk of progression of vision loss even when IOP is already within the normal range. When administered ophthalmically, brimonidine is rapidly absorbed into the eye, acts as an agonist at ocular alpha-2 adrenoceptors and lowers IOP via a dual mechanism of action. It is proposed that initial dosing of the drug causes a reduction in aqueous humour production and chronic dosing leads to an increase in uveoscleral outflow. Brimonidine does not affect episcleral venous pressure. By reducing IOP, brimonidine aims to reduce the likelihood of glaucomatous visual field loss in ocular hypertension, and slow the progression of visual field defect in established open-angle glaucoma. When applied topically on skin, brimonidine reduces erythema through direct vasocontriction of small arteries and veins. As brimonidine mediates a potent peripheral vasoconstrictive activity by selectively working on the alpha-2 adrenoceptors, the use of brimonidine is thought to be efficacious for the treatment of facial erythema of rosacea, which is thought to arise from vasomotor instability and abnormal vasodilation of the superficial cutaneous vasculature of the face.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

59803-98-4

Absorption Distribution and Excretion

Brimonidine readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body, the putative sites of its IOP-lowering activity. Following ocular administration of 0.2% brimonidine solution, the peak plasma concentrations were achieved within 1 to 4 hours. In a clinical study of adult subjects with facial erythema of rosacea, brimonidine was cutaneously applied on facial skin in a repeated manner. While there was no drug accumulation in plasma, the highest peak plasma concentrations (Cmax) and AUC were 46 ± 62 pg/mL and 417 ± 264 pgxhr/mL, respectively.
Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine.
The volume of distribution of brimonidine has not been established. In animal studies, brimonidine was shown to cross the placenta and enter into the fetal circulation to a limited extent. As its lipophilicity is relatively low, brimonidine is not reported to easily cross the blood-brain barrier.
The apparent clearance has not been studied. However, the systemic clearance of brimonidine is reported to be rapid. Approximately 87% of the total radioactive dose of brimonidine was shown to be eliminated within 120 hours following oral administration.

Metabolism Metabolites

Brimonidine is reported to be metabolized in the cornea. Brominidine that reaches the systemic circulation upon topical administration undergoes extensive hepatic metabolism mediated by hepatic aldehyde oxidases.
Metabolized primarily by the liver. Route of Elimination: Urinary excretion is the major route of elimination of the drug and its metabolites. Half Life: 2 hours [ophthalmic solution]

Wikipedia

Brimonidine
Bistriflimide

Biological Half Life

Following ocular administration of 0.2% brimonidine solution, the systemic half-life was approximately 3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Pharmaceuticals

Dates

Last modified: 08-15-2023
Adkins JC, Balfour JA: Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension. Drugs Aging. 1998 Mar;12(3):225-41. doi: 10.2165/00002512-199812030-00005. [PMID:9534022]
Cantor LB, Burke J: Brimonidine. Expert Opin Investig Drugs. 1997 Aug;6(8):1063-83. doi: 10.1517/13543784.6.8.1063 . [PMID:15989664]
Cantor LB: The evolving pharmacotherapeutic profile of brimonidine, an alpha 2-adrenergic agonist, after four years of continuous use. Expert Opin Pharmacother. 2000 May;1(4):815-34. doi: 10.1517/14656566.1.4.815 . [PMID:11249518]
Stewart WC, Stewart JA, Jackson AL: Cardiovascular effects of timolol maleate, brimonidine or brimonidine/timolol maleate in concomitant therapy. Acta Ophthalmol Scand. 2002 Jun;80(3):277-81. [PMID:12059866]
Suwanwipat S, Buranakarl C, Chaiyabutr N: Effects of brimonidine ingestion on cardiovascular responses and renal function in conscious dogs. Vet Res Commun. 2007 Apr;31(3):323-34. doi: 10.1007/s11259-006-3414-1. Epub 2006 Dec 28. [PMID:17195055]
Greenfield DS, Liebmann JM, Ritch R: Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment. J Glaucoma. 1997 Aug;6(4):250-8. [PMID:9264305]
Cantor LB: Brimonidine in the treatment of glaucoma and ocular hypertension. Ther Clin Risk Manag. 2006 Dec;2(4):337-46. [PMID:18360646]
Jackson JM, Knuckles M, Minni JP, Johnson SM, Belasco KT: The role of brimonidine tartrate gel in the treatment of rosacea. Clin Cosmet Investig Dermatol. 2015 Oct 23;8:529-38. doi: 10.2147/CCID.S58920. eCollection 2015. [PMID:26566370]
Toris CB, Gleason ML, Camras CB, Yablonski ME: Effects of brimonidine on aqueous humor dynamics in human eyes. Arch Ophthalmol. 1995 Dec;113(12):1514-7. [PMID:7487618]
Benkali K, Leoni M, Rony F, Bouer R, Fernando A, Graeber M, Wagner N: Comparative pharmacokinetics and bioavailability of brimonidine following ocular and dermal administration of brimonidine tartrate ophthalmic solution and gel in patients with moderate-to-severe facial erythema associated with rosacea. Br J Dermatol. 2014 Jul;171(1):162-9. doi: 10.1111/bjd.12881. Epub 2014 Jul 16. [PMID:24506775]
Galanopoulos A, Goldberg I: Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension. Clin Ophthalmol. 2009;3:117-22. Epub 2009 Jun 2. [PMID:19668554]
Piwnica D, Pathak A, Schafer G, Docherty JR: In Vitro Safety Pharmacology Profiling of Topical alpha-Adrenergic Agonist Treatments for Erythema of Rosacea. Drugs R D. 2018 Mar;18(1):87-90. doi: 10.1007/s40268-018-0227-y. [PMID:29374829]
MIRVASO (brimonidine) topical gel - FDA Label
Brimonidine (brimonidine tartrate) ophthalmic solution - Product Monograph
Mirvaso (brimonidine) topical gel - EU Summary of Product Characteristics
ALPHAGAN® (brimonidine tartrate ophthalmic solution) 0.2% - FDA Label
FDA Approved Drug Products: COMBIGAN (brimonidine tartrate/timolol maleate) ophthalmic solution
FDA Approved Drug Products: SIMBRINZA (brinzolamide and brimonidine tartrate) suspension
Compounds from Vilardaga et al. Molecular basis of inverse agonism in a G protein coupled-receptor. Nature Chem. Biol. 1, 25-28 (2005).

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